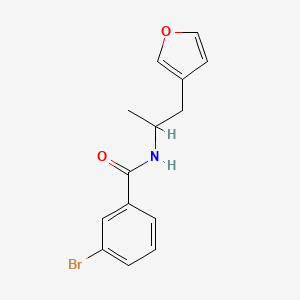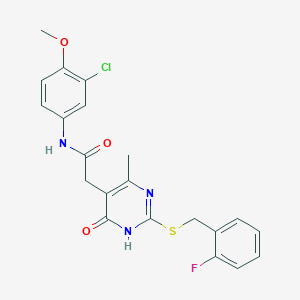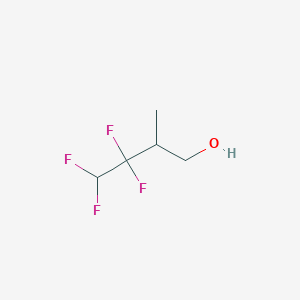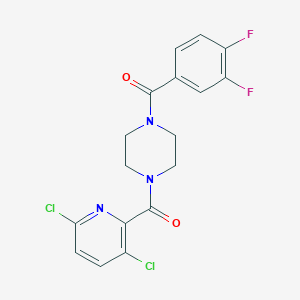![molecular formula C16H12FN3O2 B2481679 7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226379-36-7](/img/structure/B2481679.png)
7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H12FN3O2 and its molecular weight is 297.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Cancer Cell Proliferation Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to effectively inhibit the proliferation of certain cancer cell lines (Ju Liu et al., 2016).
- Angiotensin II Receptor Antagonists: Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent in vitro antagonists of angiotensin II, which are significant for cardiovascular diseases (T. Shiota et al., 1999).
Medical Imaging
- Tumor Imaging with PET: Fluorine-18 labeled pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in tumor imaging using positron emission tomography (Jingli Xu et al., 2012).
Antimicrobial and Anti-Tuberculosis Activity
- Mycobacterial ATP Synthase Inhibitors: Certain pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of mycobacterial ATP synthase, which is significant in the treatment of Mycobacterium tuberculosis (H. Sutherland et al., 2022).
Synthesis and Chemical Properties
- Regioselective Synthesis: Studies have focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which is crucial for creating compounds with specific biological activities (Miha Drev et al., 2014).
COX-2 Inhibitors
- Cyclooxygenase-2 Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as selective inhibitors of cyclooxygenase-2 (COX-2), which are important in the treatment of inflammation and pain (C. Almansa et al., 2001).
Fluorescent Probes
- Functional Fluorophores: Pyrazolo[1,5-a]pyrimidines have been used as intermediates in the preparation of functional fluorophores, which can serve as fluorescent probes in biological and environmental studies (Juan C Castillo et al., 2018).
Drug Discovery
- c-Src Kinase Inhibitors: Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors of c-Src kinase, which is significant in the treatment of acute ischemic stroke (H. Mukaiyama et al., 2007).
Future Directions
The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that these compounds could be further explored for their potential applications in various fields, including materials science and biological interactions .
Mechanism of Action
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, the core structure of this compound, can interact with various biological targets through different mechanisms, such as inhibitory or modulatory effects .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been studied for their potential applications in various fields, including as fluorophores for studying the dynamics of intracellular processes .
Properties
IUPAC Name |
7-cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-11-4-2-1-3-10(11)12-8-15-18-13(16(21)22)7-14(9-5-6-9)20(15)19-12/h1-4,7-9H,5-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWKBSRJLDFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)


![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)



![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)
![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)
